N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic benzodioxole-carboxamide derivative featuring a cyclohexyl-substituted tetrazole moiety.
Properties
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c22-16(11-6-7-13-14(8-11)24-10-23-13)17-9-15-18-19-20-21(15)12-4-2-1-3-5-12/h6-8,12H,1-5,9-10H2,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAFPCOUWVTURE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CNC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing tetrazole rings, such as this one, have been reported to exhibit a broad range of biological activities . They have been used in the development of new drugs due to their diverse biological applications .
Mode of Action
Tetrazoles are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
Biochemical Pathways
Tetrazoles have been reported to have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This property could potentially impact the bioavailability of the compound.
Result of Action
Some compounds containing tetrazole rings have been reported to induce apoptosis and cause cell cycle arrests in certain cell lines .
Action Environment
The chemical properties of tetrazoles, such as their solubility in water and other polar solvents , could potentially be influenced by environmental conditions.
Biological Activity
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide (CAS Number: 921144-06-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrazole ring , a cyclohexyl group , and a benzo[d][1,3]dioxole structure, which contribute to its unique chemical properties. The molecular formula is , with a molecular weight of approximately 329.35 g/mol .
This compound is believed to exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The tetrazole moiety can mimic carboxylic acid groups, allowing the compound to bind to various enzymes and receptors, potentially inhibiting their activity.
- Modulation of Signaling Pathways : It may interfere with critical signaling pathways involved in cell proliferation and apoptosis, similar to other compounds targeting the PD-1/PD-L1 axis in cancer therapy .
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, studies have shown that tetrazole derivatives can enhance the efficacy of existing chemotherapeutic agents by increasing their solubility and bioavailability .
| Compound | Activity | Reference |
|---|---|---|
| N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide | Antitumor | |
| N-(2-fluorobenzamide) derivatives | Enhanced solubility and activity |
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Tetrazoles have been documented to modulate immune responses by affecting cytokine production and T-cell activation . This suggests potential applications in treating autoimmune diseases or conditions characterized by chronic inflammation.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Study on Tetrazole Derivatives : A study demonstrated that tetrazole derivatives showed promising results in inhibiting tumor growth in mouse models. The mechanism involved the modulation of apoptosis-related proteins .
- Pharmacokinetics : Research into the pharmacokinetic properties of similar compounds indicates that modifications to the benzamide moiety can significantly alter absorption and distribution profiles, enhancing therapeutic efficacy .
- Immunomodulatory Effects : A recent investigation highlighted the ability of tetrazole-containing compounds to modulate PD-1/PD-L1 interactions, suggesting their potential as immunotherapeutic agents in cancer treatment .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The benzodioxole-carboxamide scaffold is highly versatile, with substituents on the tetrazole or benzamide moieties significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl group in IIc enhances hypoglycemic activity by increasing metabolic stability and target binding .
- Nitro Groups: The nitro substitution in MDC improves antioxidant capacity but reduces solubility compared to non-nitrated analogs .
- Alkyl Chains : The heptan-4-yl group in S807 optimizes umami receptor binding via hydrophobic interactions, a feature absent in the target compound’s cyclohexyl-tetrazole group .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare benzo[d][1,3]dioxole-5-carboxamide derivatives?
- Methodological Answer: Synthesis typically involves coupling reactions between benzo[d][1,3]dioxole-5-carboxylic acid derivatives and amines. For example, carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert atmospheres is widely used. Purification often employs silica gel chromatography with eluents like n-hexane/ethyl acetate (3:2), achieving yields of 75–95% . Key intermediates, such as methyl 2-(2H-1,3-benzodioxole-5-yl)acetate, are synthesized via acid-catalyzed esterification .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer:
- 1H/13C NMR : Essential for verifying substitution patterns and cyclohexyl/tetrazole moieties. For instance, cyclohexyl protons appear as multiplet signals at δ 1.0–2.5 ppm, while tetrazole C=O resonates near δ 166 ppm in 13C NMR .
- HRMS : Validates molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .
- IR : Confirms amide C=O stretches (~1650 cm⁻¹) and benzodioxole C-O-C vibrations (~1250 cm⁻¹) .
Q. What in vitro assays are standard for preliminary evaluation of biological activity?
- Methodological Answer:
- Anticancer screening : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) at 10–100 μM concentrations .
- Antioxidant activity : DPPH radical scavenging assays, with IC50 values compared to ascorbic acid .
- STING agonist activity : Luciferase reporter assays in THP-1 cells, measuring IFN-β induction .
Advanced Research Questions
Q. How can solvent polarity and reaction conditions influence the chemoselectivity of benzodioxole carboxamide synthesis?
- Methodological Answer: Solvent-dependent pathways are critical. Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the tetrazole ring, while non-polar solvents (e.g., toluene) promote amide coupling. For example, using EA/PE (1:2) improved yields to 79% in hypervalent iodine-mediated reactions by stabilizing intermediates . Kinetic studies via HPLC monitoring can optimize reaction time and temperature .
Q. What strategies resolve discrepancies in NMR data when characterizing novel analogs?
- Methodological Answer: Contradictory NOE or coupling patterns may arise from conformational flexibility. Solutions include:
- Variable-temperature NMR : Identifies dynamic processes (e.g., cyclohexyl chair flipping) by observing signal coalescence at elevated temperatures .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals, as demonstrated for N-methoxybenzodioxole derivatives .
- X-ray crystallography : Definitive structural assignment, as used for diselenide analogs of benzodioxoles .
Q. How is the structure-activity relationship (SAR) determined for STING-targeted benzodioxole carboxamides?
- Methodological Answer:
- Substituent scanning : Systematic variation of the cyclohexyl/tetrazole groups and measurement of STING-dependent IFN-β production (EC50 values). For example, 6-bromo-N-(naphthalen-1-yl) analogs (BNBC) showed enhanced activity due to improved hydrophobic interactions .
- Molecular docking : Validates binding to the STING CTD domain using AutoDock Vina, correlating ΔG values with experimental IC50 .
Q. What experimental designs assess metabolic stability and toxicity in preclinical studies?
- Methodological Answer:
- Microsomal stability assays : Incubate compounds with liver microsomes (human/rat), monitoring parent compound depletion via LC-MS/MS .
- NOEL determination : 93-day rat studies (e.g., 20 mg/kg/day) establish safety margins (>10 million-fold for flavoring agents) .
- AMES test : Evaluates mutagenicity using Salmonella strains TA98/TA100 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
